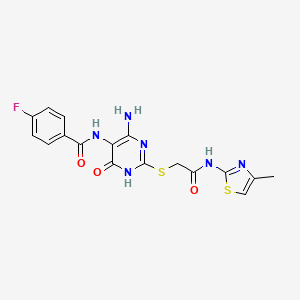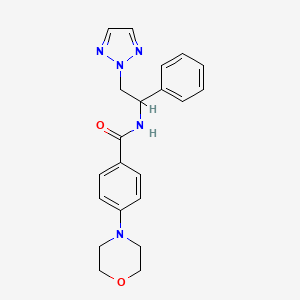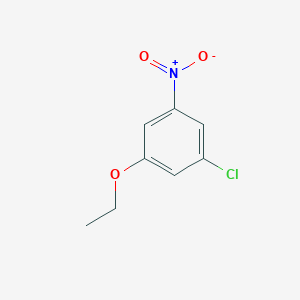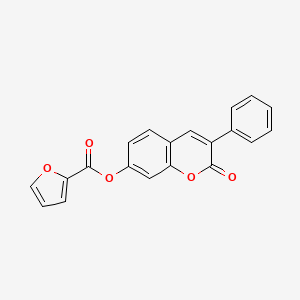
N-(4-Amino-2-((2-((4-Methylthiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and an amide group (a carbonyl group (C=O) attached to a nitrogen atom). The presence of these functional groups and rings suggests that this compound could have a variety of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazole ring could be formed through a condensation reaction involving a thiol and an amine . The pyrimidine ring could be formed through a reaction involving an amidine and a β-dicarbonyl compound . The amide group could be introduced through a reaction with an acyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and pyrimidine rings would likely contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding, potentially influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine. The thiazole ring could undergo electrophilic substitution reactions at the carbon between the sulfur and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and rings. For example, it might have a relatively high melting point due to the presence of the rigid rings. The amide group could allow it to form hydrogen bonds, potentially making it more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Anticancer-Aktivität
2-Aminothiazol-Derivate: wurden für ihre potente und selektive inhibitorische Aktivität gegen verschiedene menschliche Krebszelllinien dokumentiert . Die strukturellen Variationen dieser Verbindungen ermöglichen es ihnen, als wirksame Antikrebsmittel zu wirken, indem sie verschiedene Wege angreifen, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind. Die fragliche Verbindung könnte möglicherweise modifiziert werden, um ihre Antikrebs-Eigenschaften zu verbessern, und gegen bestimmte Krebsarten getestet werden.
Antibakterielle Eigenschaften
Die antimikrobielle Aktivität von 2-Aminothiazol-basierten Verbindungen ist gut etabliert . Sie können verwendet werden, um neue Antibiotika zu entwickeln, die resistente Bakterienstämme bekämpfen. Die Erforschung der spezifischen antimikrobiellen Wirkmechanismen dieser Verbindung könnte zur Entwicklung neuartiger Behandlungen für bakterielle Infektionen führen.
Entzündungshemmende Anwendungen
Aufgrund ihrer chemischen Struktur weisen 2-Aminothiazol-Derivate entzündungshemmende Eigenschaften auf . Diese Verbindung könnte weiter untersucht werden, um ihr Potenzial als entzündungshemmendes Mittel zu verstehen, das besonders nützlich bei der Behandlung chronisch-entzündlicher Erkrankungen sein könnte.
Antioxidative Effekte
Diese Verbindungen zeigen auch vielversprechende Eigenschaften als Antioxidantien . Antioxidantien sind entscheidend bei der Bekämpfung von oxidativem Stress, der an verschiedenen Krankheiten beteiligt ist, einschließlich neurodegenerativer Erkrankungen. Die antioxidative Kapazität der Verbindung könnte genutzt werden, um therapeutische Mittel für Krankheiten zu entwickeln, die durch oxidativen Schaden verursacht werden.
Antivire Anwendungen
2-Aminothiazol-Derivate haben sich als antiviral wirksam erwiesen . Die Verbindung könnte als Grundstruktur für die Entwicklung von antiviralen Medikamenten untersucht werden, insbesondere für Viren, die gegenüber aktuellen Medikamenten Resistenzen entwickelt haben.
Hemmung der Tubulin-Polymerisation
Es wurde festgestellt, dass einige 2-Aminothiazol-Derivate die Tubulin-Polymerisation hemmen, was ein vielversprechender Mechanismus für Antikrebsmedikamente ist . Diese Verbindung könnte auf ihre Fähigkeit untersucht werden, die Tubulin-Polymerisation in Krebszellen zu hemmen, was zur Entwicklung neuer Chemotherapeutika führen könnte.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-amino-2-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O3S2/c1-8-6-28-16(20-8)21-11(25)7-29-17-23-13(19)12(15(27)24-17)22-14(26)9-2-4-10(18)5-3-9/h2-6H,7H2,1H3,(H,22,26)(H,20,21,25)(H3,19,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHOSGVMFVJUNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2363948.png)
![2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2363949.png)

![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2363952.png)
![N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2363956.png)
![(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2363959.png)
![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(2-chloro-6-ethylpyridin-4-yl)methanone](/img/structure/B2363960.png)

![N-(3-chloro-4-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2363963.png)